

An In-depth Technical Guide to Diphenyl Methylphosphonate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl methylphosphonate*

Cat. No.: *B048422*

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Abstract

Diphenyl methylphosphonate is an organophosphorus compound with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Formula

Diphenyl methylphosphonate, with the IUPAC name [methyl(phenoxy)phosphoryl]oxybenzene, is an organic molecule containing a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two phenoxy groups.^[1]

Molecular Formula: $C_{13}H_{13}O_3P$ ^[1]

Molecular Weight: 248.22 g/mol

CAS Number: 7526-26-3^[1]

Chemical Structure:

Caption: Molecular structure of **Diphenyl Methylphosphonate**.

Physicochemical Properties

A summary of the key physicochemical properties of **diphenyl methylphosphonate** is provided in the table below.

| Property | Value |
|---------------|---|
| Melting Point | 32.5-37.5 °C[2] |
| Boiling Point | 151 °C at 0.8 Torr[2] |
| Density | 1.21 g/mL at 25 °C[2] |
| Appearance | White to light yellow solid or colorless oil[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **diphenyl methylphosphonate**. The following tables summarize its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **Diphenyl Methylphosphonate** in CDCl₃[3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|-------------------------|--------------|---------------------------|-----------------------|
| 7.33-7.29 | m | - | 4H, Aromatic protons |
| 7.20-7.14 | m | - | 6H, Aromatic protons |
| 1.78 | d | 17.6 | 3H, P-CH ₃ |

Table 2: ¹³C NMR Spectral Data of **Diphenyl Methylphosphonate** in CDCl₃[3]

| Chemical Shift (δ , ppm) | Coupling Constant (JC-P, Hz) | Assignment |
|----------------------------------|------------------------------|-------------------|
| 150.4 | 8.3 | C (ipso, P-O-C) |
| 129.9 | - | C (aromatic) |
| 125.3 | - | C (aromatic) |
| 120.6 | 4.5 | C (aromatic) |
| 11.6 | 144.3 | P-CH ₃ |

Table 3: ³¹P NMR Spectral Data of **Diphenyl Methylphosphonate** in CDCl₃[\[3\]](#)

| Chemical Shift (δ , ppm) |
|----------------------------------|
| 24.55 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands of **Diphenyl Methylphosphonate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| ~3060 | Medium | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (methyl) |
| ~1590, ~1490 | Strong | Aromatic C=C stretch |
| ~1260 | Strong | P=O stretch |
| ~1180, ~950 | Strong | P-O-C stretch |

Experimental Protocols

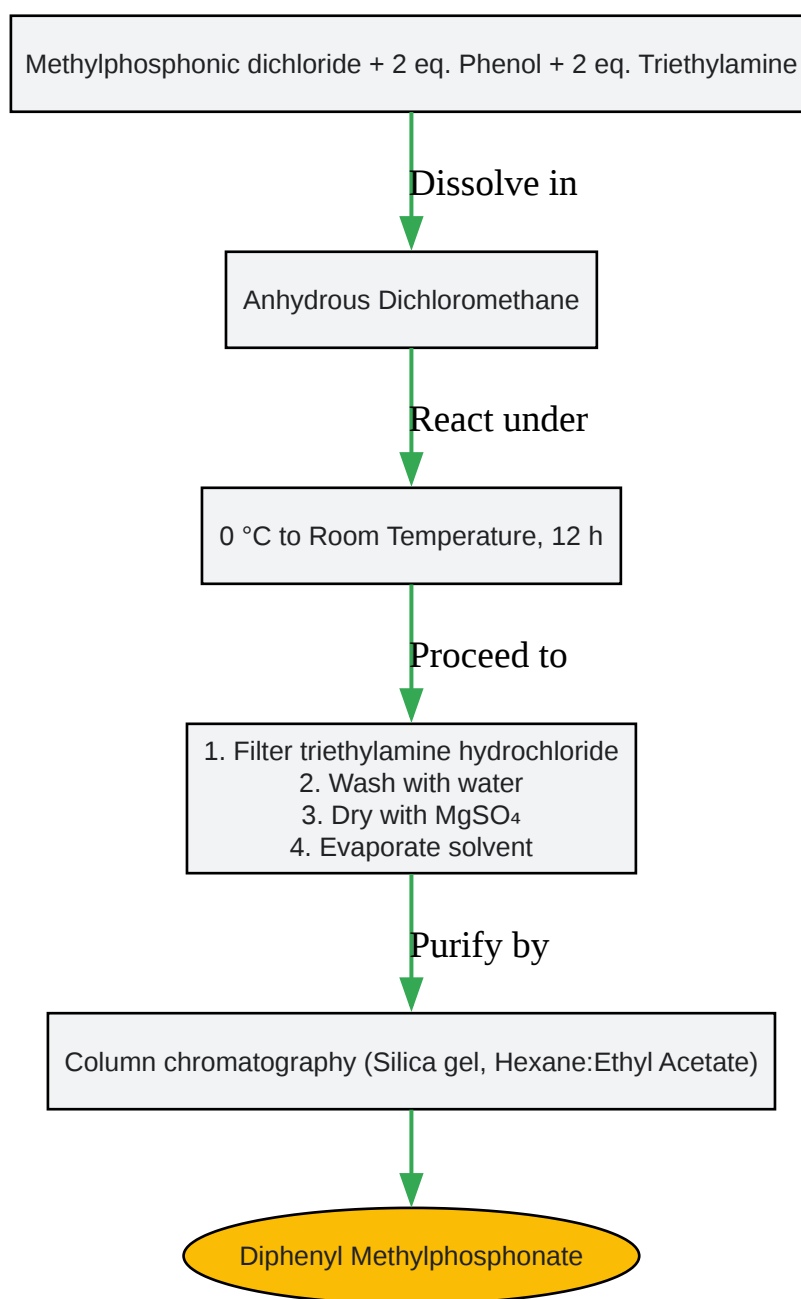
Synthesis of Diphenyl Methylphosphonate

Diphenyl methylphosphonate can be synthesized via several methods. A common and effective laboratory-scale synthesis involves the reaction of methylphosphonic dichloride with

phenol. Another well-established method is the Michaelis-Arbuzov reaction.

4.1.1. Synthesis from Methylphosphonic Dichloride and Phenol

This method provides a straightforward route to **diphenyl methylphosphonate**.



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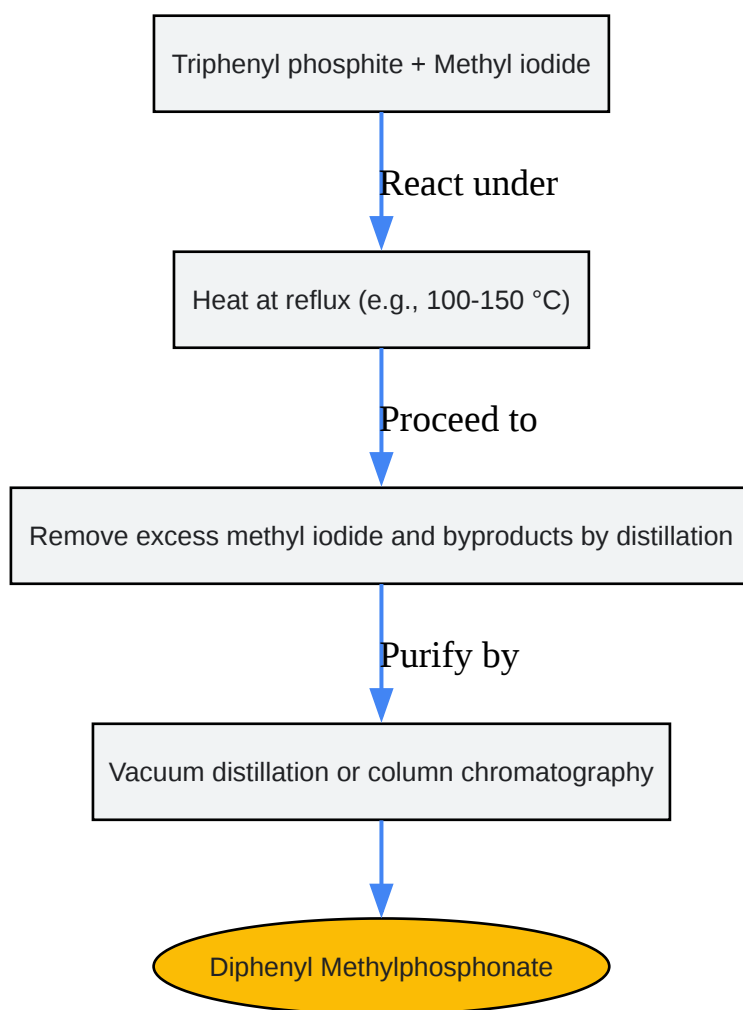
Caption: Workflow for the synthesis from methylphosphonic dichloride.

Detailed Protocol:

- To a stirred solution of phenol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add methylphosphonic dichloride (1.0 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **diphenyl methylphosphonate**.

4.1.2. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds.^{[4][5]}



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Caption: Workflow for the Michaelis-Arbuzov reaction.

Detailed Protocol:

- Place triphenyl phosphite (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add an excess of methyl iodide (e.g., 1.5-2.0 equivalents).
- Heat the reaction mixture to reflux for several hours. The reaction temperature will depend on the boiling point of the methyl iodide and the desired reaction rate.

- Monitor the reaction by ^{31}P NMR spectroscopy to observe the disappearance of the triphenyl phosphite signal and the appearance of the **diphenyl methylphosphonate** signal.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methyl iodide and any volatile byproducts by distillation.
- Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure **diphenyl methylphosphonate**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, physicochemical properties, and spectroscopic data of **diphenyl methylphosphonate**. Furthermore, detailed experimental protocols for its synthesis have been presented. The information compiled herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, facilitating further research and application of this important organophosphorus compound.

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